molecular formula C13H7F3N2O2 B12861918 3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid

3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid

Cat. No.: B12861918
M. Wt: 280.20 g/mol
InChI Key: ULOLQOQQOPYQIP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid is a chemical compound with the molecular formula C10H5F3N2O2. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The trifluoromethyl group (-CF3) attached to the indazole ring significantly influences the compound’s chemical properties, making it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and specific interactions with biological targets .

Properties

Molecular Formula

C13H7F3N2O2

Molecular Weight

280.20 g/mol

IUPAC Name

3-(trifluoromethyl)-2H-benzo[g]indazole-5-carboxylic acid

InChI

InChI=1S/C13H7F3N2O2/c14-13(15,16)11-9-5-8(12(19)20)6-3-1-2-4-7(6)10(9)17-18-11/h1-5H,(H,17,18)(H,19,20)

InChI Key

ULOLQOQQOPYQIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NN=C23)C(F)(F)F)C(=O)O

Origin of Product

United States

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